molecular formula C16H12F4N4O B10891799 N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10891799
M. Wt: 352.29 g/mol
InChI Key: RYYCLWIJOLUFHA-UHFFFAOYSA-N
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Description

N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C16H12F4N4O

Molecular Weight

352.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H12F4N4O/c1-9-6-13(16(18,19)20)24-14(23-9)12(8-22-24)15(25)21-7-10-2-4-11(17)5-3-10/h2-6,8H,7H2,1H3,(H,21,25)

InChI Key

RYYCLWIJOLUFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves a multi-step process. One efficient method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using a variety of aryl and heteroaryl boronic acids. The reaction requires a tandem catalyst XPhosPdG2/XPhos to avoid debromination .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-assisted Suzuki–Miyaura cross-coupling reaction. The use of microwave irradiation significantly reduces reaction times and improves yields, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylated derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases. For example, it targets tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can prevent the continuous activation and overexpression that leads to cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its stability and bioavailability. The presence of both fluorobenzyl and trifluoromethyl groups contributes to its potent biological activity and makes it a valuable candidate for further research and development.

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